molecular formula C19H28N2 B14621829 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole CAS No. 61007-22-5

1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole

Cat. No.: B14621829
CAS No.: 61007-22-5
M. Wt: 284.4 g/mol
InChI Key: HBAJSEZBXKKRJK-UHFFFAOYSA-N
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Description

1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with 1-octylimidazole under controlled conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation . Industrial production methods often involve large-scale reactions using similar reagents and conditions, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and controlled temperatures to optimize reaction yields. Major products formed from these reactions include various substituted imidazole derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the octyl group, which imparts distinct chemical and biological properties compared to other imidazole derivatives.

Properties

CAS No.

61007-22-5

Molecular Formula

C19H28N2

Molecular Weight

284.4 g/mol

IUPAC Name

1-[2-(2,3-dimethylphenyl)octyl]imidazole

InChI

InChI=1S/C19H28N2/c1-4-5-6-7-10-18(14-21-13-12-20-15-21)19-11-8-9-16(2)17(19)3/h8-9,11-13,15,18H,4-7,10,14H2,1-3H3

InChI Key

HBAJSEZBXKKRJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CN1C=CN=C1)C2=CC=CC(=C2C)C

Origin of Product

United States

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